Fleroxacin
Overview
Description
Fleroxacin is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antimicrobial activity. It is particularly effective against a variety of Gram-positive and Gram-negative bacteria. The compound is used to treat infections such as uncomplicated cystitis, pyelonephritis, gonorrhea, bacterial enteritis, traveler’s diarrhea, and respiratory tract infections .
Mechanism of Action
Target of Action
Fleroxacin, a broad-spectrum antimicrobial fluoroquinolone, primarily targets DNA gyrase and DNA topoisomerase 2 . These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .
Mode of Action
This compound strongly inhibits the DNA-supercoiling activity of DNA gyrase and DNA topoisomerase 2 . The inhibition of these enzymes disrupts bacterial DNA replication, leading to cell death .
Biochemical Pathways
The drug’s primary action involves the inhibition of dna gyrase and dna topoisomerase 2, which disrupts bacterial dna replication and leads to cell death .
Pharmacokinetics
This compound is rapidly and well absorbed from the gastrointestinal tract after oral administration . It has a systemic availability close to 100% . This compound is poorly bound to plasma proteins (23%) and exhibits excellent tissue distribution . Renal clearance accounts for 60 to 70% of elimination . The drug is metabolised to form antimicrobially active N-demethyl-fleroxacin and inactive N-oxide-fleroxacin . The serum elimination half-life, in subjects with normal renal function, is relatively long (9–12 hours), which permits once-daily dosing .
Result of Action
The inhibition of DNA gyrase and DNA topoisomerase 2 by this compound leads to the disruption of bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination, ultimately resulting in bacterial cell death .
Action Environment
Environmental factors can influence the action of this compound. For instance, photodegradation of this compound has been studied, and it was found that certain photocatalysts had high photocatalytic activity and a degradation rate of more than 90% . This suggests that exposure to light could potentially affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Fleroxacin is a bactericidal drug that inhibits bacterial DNA gyrase and topoisomerase IV . Like other quinolones and fluoroquinolones, this compound eradicates bacteria by interfering with DNA replication (bacterial DNA replication, transcription, repair, and recombination) . It strongly inhibits the DNA-supercoiling activity of DNA gyrase .
Cellular Effects
The inhibition of DNA gyrase and DNA topoisomerase 2 by this compound leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination . This compound is effective in the treatment of a wide variety of infections .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of DNA gyrase and DNA topoisomerase 2 . This inhibition disrupts bacterial DNA replication, leading to cell death .
Temporal Effects in Laboratory Settings
This compound, like all quinolones, is well absorbed, reaching peak concentrations within 2 hours . The drug is eliminated via filtration in the kidney . It is therefore sensitive to changes in renal function . Accumulation of this compound in the body is minimal, and change from intravenous to oral dosing results in nearly identical serum concentrations .
Dosage Effects in Animal Models
In a rabbit model of catheter-associated urinary tract infection (CAUTI), three dosage regimens (30 mg/kg q8h IV; 20 mg/kg q8h IV; and 10 mg/kg q8h IV) of this compound were administered intravenously for 4 days . The results indicated that the bacterial biofilm on the urinary catheter could be eliminated by this compound at 30 mg/kg q8h IV and 20 mg/kg q8h IV .
Metabolic Pathways
This compound is excreted primarily via the kidneys in its unchanged form . Therefore, renal impairment has a major influence on the pharmacokinetics of this drug .
Transport and Distribution
After oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract and shows a good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues .
Subcellular Localization
As a fluoroquinolone antibiotic, it is known to target bacterial cells where it inhibits DNA gyrase and topoisomerase IV . This action disrupts bacterial DNA replication, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fleroxacin is synthesized through a multi-step process. The synthesis begins with the preparation of 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate is then alkylated with 2-bromoethanol to produce 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same multi-step process. The reaction conditions are optimized to ensure high yield and purity. The process includes stringent control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Fleroxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include defluorinated and cyclized derivatives, as well as ring-opened oxidation products .
Scientific Research Applications
Fleroxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones under various chemical conditions.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Employed in clinical studies to evaluate its efficacy in treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
- Norfloxacin
Comparison: Fleroxacin is unique among fluoroquinolones due to its specific structural modifications, which enhance its activity against certain bacterial strains. Compared to ciprofloxacin and levofloxacin, this compound has a longer half-life, allowing for once-daily dosing. It also shows higher tissue penetration, making it effective in treating infections in various body tissues .
Properties
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBPGROQZJDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046714 | |
Record name | Fleroxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The inhibition of DNA gyrase and DNA topoisomerase 2 leads ultimately to cell death as these enzymes are required for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. | |
Record name | Fleroxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04576 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79660-72-3 | |
Record name | Fleroxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79660-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fleroxacin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fleroxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04576 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fleroxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fleroxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLEROXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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